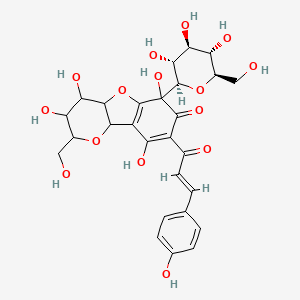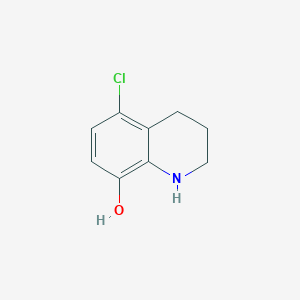![molecular formula C12H18O4S B1368258 1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene](/img/structure/B1368258.png)
1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene is a chemical compound with the molecular formula C12H18O4S. It is known for its unique structure, which includes a sulfonyl group attached to a benzene ring, making it a valuable compound in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of 1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(2-methoxyethoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its ability to interact with biological molecules.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on these molecules, leading to inhibition or modification of their activity. This interaction is crucial in various biochemical pathways and can be exploited for therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene can be compared with similar compounds such as:
2-(2-(2-Methoxyethoxy)ethoxy)ethane-1-sulfonyl chloride: This compound has a similar sulfonyl group but differs in the length and structure of the ethoxy chain.
4-Methylbenzenesulfonic acid: While it shares the sulfonyl group attached to the benzene ring, it lacks the ethoxy chain, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C12H18O4S |
|---|---|
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
1-[2-(2-methoxyethoxy)ethylsulfonyl]-4-methylbenzene |
InChI |
InChI=1S/C12H18O4S/c1-11-3-5-12(6-4-11)17(13,14)10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
WBOLUHFEUVCULT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1368180.png)

![Ethyl (R)-[(1-Phenylethyl)amino]acetate](/img/structure/B1368183.png)
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1368187.png)



![1-[2-(3-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1368196.png)
![(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B1368200.png)


